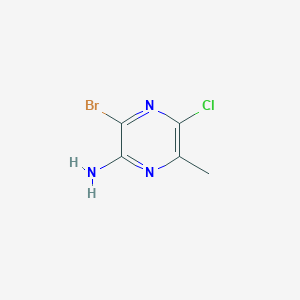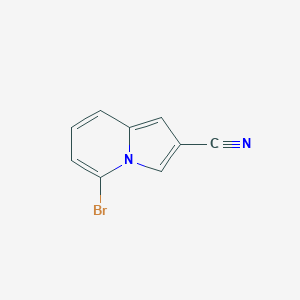
5-Bromoindolizine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoindolizine-2-carbonitrile is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindolizine-2-carbonitrile typically involves the regioselective lithiation of indolizines followed by halogenation. One common method includes the use of a base such as n-butyllithium to deprotonate the indolizine, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromoindolizine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form more complex heterocyclic structures.
Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Cycloaddition Reactions: Reagents like dienes or azides can be used for cycloaddition.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Major Products Formed:
Substitution Reactions: Products like 5-azidoindolizine-2-carbonitrile or 5-thiocyanatoindolizine-2-carbonitrile.
Cycloaddition Reactions: Products like triazoles or tetrazoles.
Reduction Reactions: Products like 5-aminoindolizine-2-carbonitrile.
Aplicaciones Científicas De Investigación
5-Bromoindolizine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic fluorescent molecules for material science applications.
Mecanismo De Acción
The mechanism of action of 5-Bromoindolizine-2-carbonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with various molecular targets and pathways. The presence of the bromine atom and nitrile group may enhance its binding affinity to specific receptors or enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
5-Bromopyrimidine-2-carbonitrile: Another brominated heterocycle with a nitrile group, used in similar applications.
5-Bromoindole-2-carbonitrile: A related compound with an indole core instead of indolizine, also used in medicinal chemistry.
Uniqueness: 5-Bromoindolizine-2-carbonitrile is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to other brominated nitriles
Propiedades
Fórmula molecular |
C9H5BrN2 |
|---|---|
Peso molecular |
221.05 g/mol |
Nombre IUPAC |
5-bromoindolizine-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-2-8-4-7(5-11)6-12(8)9/h1-4,6H |
Clave InChI |
KRDLUGOTJLYAKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN2C(=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
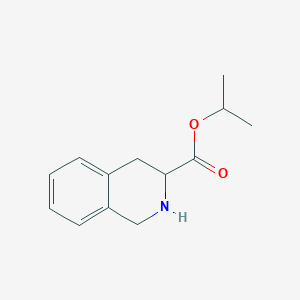
![Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B15067863.png)
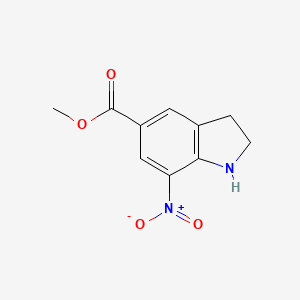

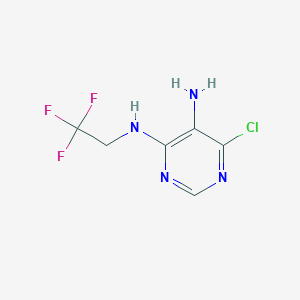
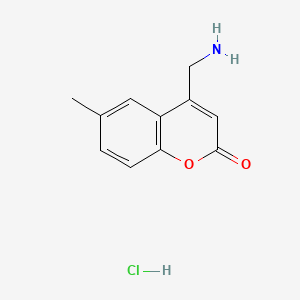
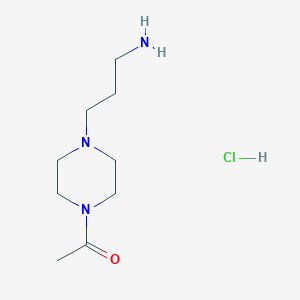
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)


